molecular formula C7H2Cl2FN B1409000 2,5-Dichloro-3-fluorobenzonitrile CAS No. 1806355-14-5

2,5-Dichloro-3-fluorobenzonitrile

Cat. No.: B1409000
CAS No.: 1806355-14-5
M. Wt: 190 g/mol
InChI Key: CMOXSLNGSIHEOR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzonitrile is a halogenated benzonitrile derivative with a molecular formula of C₇H₂Cl₂FN and a molecular weight of 190.01 g/mol (calculated). It features chlorine substituents at positions 2 and 5, a fluorine atom at position 3, and a nitrile (-CN) functional group. This compound is structurally analogous to other halogenated benzonitriles used in pharmaceuticals and agrochemicals, where electron-withdrawing substituents enhance reactivity and binding interactions.

Properties

IUPAC Name

2,5-dichloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXSLNGSIHEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 2,5-Dichloro-3-fluorobenzonitrile. One common method involves the reaction of 2,5-dichloro-3-fluorotoluene with ammonia and air in the presence of a catalyst at high temperatures.

Another method involves the use of 2,5-dichloro-3-fluoroacetophenone as a starting material. This compound undergoes a series of reactions, including halogenation and cyanation, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ammoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzonitrile depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. In agrochemicals, it may interfere with essential biological processes in pests, leading to their elimination .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-Dichloro-3-fluorobenzonitrile with two analogs from the evidence:

Property This compound 5-Bromo-2,3-difluorobenzonitrile 2,5-Difluoro-3-methylbenzonitrile
CAS Number Not available Not explicitly stated 1003712-20-6
Molecular Formula C₇H₂Cl₂FN C₇H₂BrF₂N C₈H₅F₂N
Molecular Weight (g/mol) 190.01 (calculated) ~218 (estimated) 153.13
Substituents 2-Cl, 5-Cl, 3-F 5-Br, 2-F, 3-F 2-F, 5-F, 3-CH₃
Key Functional Groups -CN, Cl, F -CN, Br, F -CN, F, CH₃

Key Observations :

  • Halogen Effects: Chlorine and bromine increase molecular weight and polarity compared to fluorine or methyl groups.
  • Steric Effects : The methyl group in 2,5-Difluoro-3-methylbenzonitrile introduces steric bulk, reducing reactivity compared to halogenated analogs. This may limit its utility in reactions requiring precise steric alignment .

Biological Activity

2,5-Dichloro-3-fluorobenzonitrile (DCFB) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents on a benzene ring, suggests potential biological activity. This article aims to provide a comprehensive overview of the biological activity of DCFB, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DCFB has the molecular formula C7H3Cl2FN and features two chlorine atoms and one fluorine atom attached to a benzene ring along with a nitrile group. The presence of these electronegative halogens significantly influences its reactivity and interaction with biological systems.

The biological activity of DCFB can be attributed to several mechanisms:

  • Enzyme Interaction : Halogenated compounds like DCFB are known to interact with various enzymes, potentially altering their activity. This interaction can lead to inhibition or activation of metabolic pathways.
  • Reactivity with Biological Molecules : DCFB can participate in nucleophilic substitution reactions with biomolecules, affecting cellular processes.
  • Oxidative Stress Induction : Compounds with halogen substituents may induce oxidative stress in cells, leading to apoptosis or necrosis.

Pharmacological Effects

Research indicates that DCFB exhibits several pharmacological effects:

  • Antimicrobial Activity : Similar halogenated compounds have shown significant antimicrobial properties. DCFB's structure suggests it may also possess such activity against various pathogens.
  • Anticancer Potential : Preliminary studies indicate that DCFB may have cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
  • Anti-inflammatory Effects : Some studies suggest that halogenated benzenes can modulate inflammatory responses, which could be relevant for conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryModulation of inflammatory markers

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of DCFB against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential use as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments evaluated the cytotoxic effects of DCFB on human cancer cell lines (e.g., HeLa). The compound demonstrated IC50 values in the micromolar range, indicating promising anticancer activity that merits further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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